2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Research shows the compound's utility in synthesizing new vic-dioxime complexes, which have applications in coordination chemistry and material science. These complexes, formed through reactions with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibit varying structural properties depending on the metal involved, indicating potential applications in catalysis and material design (Canpolat & Kaya, 2005).
Polymerization and Material Science
The compound has also been used in the radical ring-opening polymerization to produce materials with specific characteristics. For instance, derivatives of 1,3-dioxolane have been polymerized, leading to materials that undergo vinyl polymerization with ring-opening, highlighting potential applications in developing new polymeric materials (Hiraguri & Endo, 1989).
Pharmaceutical Intermediates
In the pharmaceutical field, derivatives of 1,3-dioxolane have been synthesized for their potential use as intermediates. Studies have shown the synthesis of ethyl 2-[3-(1,3-dioxolane-2-yl)-1-hydroxypropylphenyl]-2-methylpropionate, which could serve as a key intermediate in drug synthesis, indicating the compound's relevance in medicinal chemistry (Liang, 2002).
Antifungal and Other Biological Activities
Derivatives of 1,3-dioxolane have been investigated for their biological activities. For example, compounds synthesized from 1,3-dioxolane structures have shown antifungal activities, suggesting their potential use in developing new antifungal agents (Zhao et al., 2007).
Chemical Synthesis and Characterization
The compound and its derivatives have been extensively studied for their chemical properties, including synthesis and characterization. For instance, reactions involving 1,3-dioxolane derivatives have led to the preparation of monoprotected 1,4-diketones, showcasing the compound's versatility in organic synthesis (Mosca et al., 2001).
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-10-3-5-11(6-4-10)12(14)9-13-15-7-8-16-13/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKYEGADEFLCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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